molecular formula C8H7BrClFO2S B3020788 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride CAS No. 2551117-30-5

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B3020788
CAS No.: 2551117-30-5
M. Wt: 301.55
InChI Key: JRECROJKJLBYAN-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and methyl groups on a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-6-fluoro-2,4-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of stable sulfonyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar structure but with different substitution pattern.

    3-Bromo-2,6-difluorobenzaldehyde: Contains aldehyde group instead of sulfonyl chloride.

    3-Bromo-6-fluoro-2,4-dimethylbenzene: Lacks the sulfonyl chloride group.

Uniqueness

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

3-bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO2S/c1-4-3-6(11)8(14(10,12)13)5(2)7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECROJKJLBYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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